2-Propyloxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

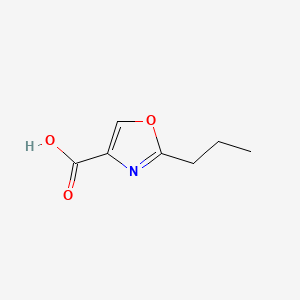

2-Propyloxazole-4-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring substituted with a propyl group at the 2-position and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Propyloxazole-4-carboxylic acid can be synthesized through a multi-step process starting from butyronitrile. The key steps involve the formation of 2-propyloxazole, followed by the introduction of the carboxylic acid group. The hydrazide and amide derivatives can be obtained from ethyl 2-propyloxazole-4-carboxylate. The amide can then be converted to the nitrile, from which the thioamide and amidoxime are obtained using standard methods .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including nitrile hydrolysis and carboxylation reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial and Antiviral Properties

2-Propyloxazole-4-carboxylic acid derivatives have been identified as potential intermediates in the synthesis of antibacterial agents targeting gram-negative bacteria. Research indicates that these compounds can serve as effective building blocks for developing novel antibiotics due to their ability to inhibit bacterial growth mechanisms . Furthermore, studies on related oxazole compounds have shown antiviral activity, suggesting a broader potential for therapeutic applications against viral infections .

Prolyl Oligopeptidase Inhibition

Recent studies have highlighted nonpeptidic oxazole-based ligands, including derivatives of this compound, as effective inhibitors of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . These inhibitors modulate protein-protein interactions and have demonstrated the ability to reduce α-synuclein aggregation, a key factor in the pathology of these diseases. The compound HUP-55, a derivative of oxazole, exhibited low nanomolar inhibitory activity against PREP, showcasing the potential of this compound derivatives in neuroprotection .

Organic Synthesis

Synthesis of Complex Molecules

The synthesis of this compound can be achieved through various methods that utilize environmentally friendly solvents and reagents. For example, recent advancements have improved synthetic routes that yield higher product quantities while minimizing environmental impact . These methods are crucial for producing complex molecules that can be further modified for specific applications in pharmaceuticals and agrochemicals.

Case Study: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound derivatives demonstrated significant activity against several strains of gram-negative bacteria. The research involved synthesizing various derivatives and testing their effectiveness using standard microbiological techniques. Results indicated that certain modifications to the oxazole ring enhanced antibacterial potency, making these compounds promising candidates for antibiotic development.

Case Study: Neurodegenerative Disease Models

In a model exploring neurodegenerative diseases, researchers administered oxazole-based PREP inhibitors to transgenic mice exhibiting symptoms of Parkinson's disease. The results showed that treatment with these compounds led to improved motor function and reduced neuroinflammation, suggesting a protective effect against neurodegeneration. This study underscores the potential therapeutic role of this compound derivatives in treating neurological disorders .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-propyloxazole-4-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

2-Propyloxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

2-Propylisonicotinic Acid: Similar in structure but differs in the position of the carboxylic acid group, leading to different chemical properties and applications.

Uniqueness: 2-Propyloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications. Its combination of an oxazole ring with a propyl group and a carboxylic acid group provides a versatile scaffold for the development of new compounds with diverse functionalities.

Biologische Aktivität

2-Propyloxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. Understanding its mechanisms, effects, and applications in various biological systems is crucial for its future utilization in pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving oxazole derivatives. Generally, the process involves:

- Formation of Oxazole Ring : The initial step often includes the cyclization of appropriate precursors to form the oxazole ring.

- Carboxylation : Subsequently, carboxylation can be conducted using carbon dioxide in the presence of a catalyst to introduce the carboxylic acid group at the 4-position.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing promising results compared to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cells, particularly in:

- K562 (chronic myeloid leukemia)

- MCF-7 (breast cancer)

The compound's mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased apoptosis rates.

Case Studies

-

Study on K562 Cells : A recent study assessed the effects of this compound on K562 cells. The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptotic cells as measured by Annexin V/PI staining.

- Results :

- Control: 5% apoptosis

- Treatment with 50 µM: 20% apoptosis

- Treatment with 100 µM: 45% apoptosis

- Results :

-

Impact on MCF-7 Cells : Another investigation focused on MCF-7 cells, revealing that the compound inhibited cell proliferation by inducing G1 phase arrest.

- Findings :

- Cell viability decreased significantly after treatment with concentrations above 25 µM.

- Flow cytometry analysis showed an increase in G1 phase cells from 40% (control) to 70% (100 µM treatment).

- Findings :

The biological activities of this compound are attributed to its ability to interact with cellular pathways involved in growth regulation and apoptosis. Notably, it appears to modulate:

- Reactive Oxygen Species (ROS) : The compound enhances ROS production, which is known to trigger apoptotic pathways.

- Cell Signaling Pathways : It may influence pathways such as MAPK and PI3K/Akt, leading to altered cell survival and proliferation dynamics.

Eigenschaften

IUPAC Name |

2-propyl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDYCDRLDRQBBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main focus of the research paper "Synthesis of 2-propyloxazole and 2-propyloxazole-4-carboxylic acid derivatives"?

A1: The research paper focuses on describing the synthesis methods for 2-propyloxazole and its derivative, this compound []. It does not delve into the characterization, applications, or biological activity of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.